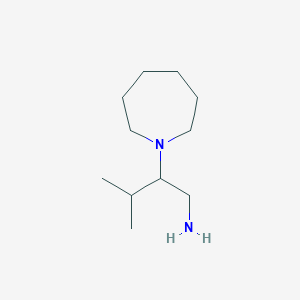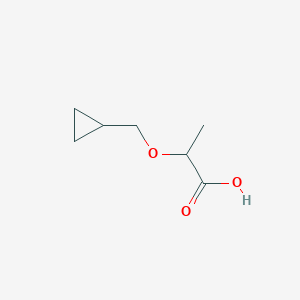![molecular formula C13H14N2O4 B1523297 Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate CAS No. 1311313-91-3](/img/structure/B1523297.png)
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Vue d'ensemble
Description
“Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate” is a chemical compound with the CAS Number: 196301-95-8 . It has a molecular weight of 232.24 . The IUPAC name for this compound is methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate .
Synthesis Analysis
The synthesis of oxadiazoles, which includes “Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate” is a white to yellow solid . The compound is stored at a temperature of +4°C .
Applications De Recherche Scientifique
Corrosion Inhibition
A study conducted by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid. These derivatives, including compounds similar to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, demonstrated increased charge transfer resistance, indicating protective layer formation on mild steel. This suggests potential applications in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).
Mesomorphic and Photoluminescent Properties
Han, Wang, Zhang, and Zhu (2010) synthesized a series of 1,3,4-oxadiazole derivatives and investigated their phase behaviors and photoluminescent properties. These compounds, closely related to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, exhibited cholesteric mesophases with wide temperature ranges and strong blue fluorescence emissions. This implies potential applications in liquid crystal displays and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Antibacterial Activities
Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities. Some compounds in this study, which share structural similarities with Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, showed good to moderate activities against various microorganisms, indicating potential in developing new antibacterial agents (Bektaş et al., 2007).
Renewable PET Production
Pacheco, Labinger, Sessions, and Davis (2015) discussed the production of biobased terephthalic acid precursors through Diels–Alder and dehydrative aromatization reactions. Compounds structurally related to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate were identified as side products in these reactions, highlighting their role in renewable PET production (Pacheco, Labinger, Sessions, & Davis, 2015).
Chemosensors for Fluoride Detection
Ma, Li, Zong, Men, and Xing (2013) reported the synthesis of novel anion sensors containing 1,3,4-oxadiazole groups for fluoride sensing. These molecules, including structures similar to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, showed color changes from colorless to yellow upon fluoride addition, indicating their potential as selective fluoride chemosensors (Ma, Li, Zong, Men, & Xing, 2013).
Propriétés
IUPAC Name |
methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-12-14-11(15-19-12)8-18-10-6-4-9(5-7-10)13(16)17-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHBEMHBVMWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)
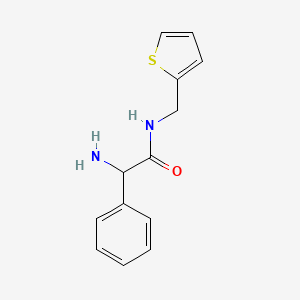
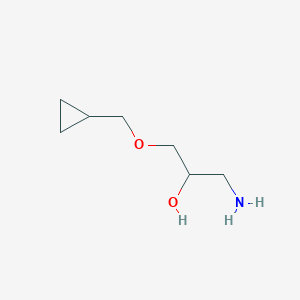
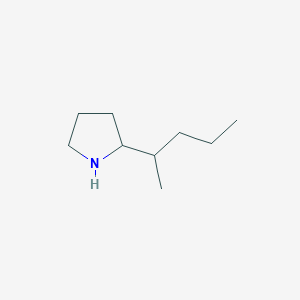
![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)
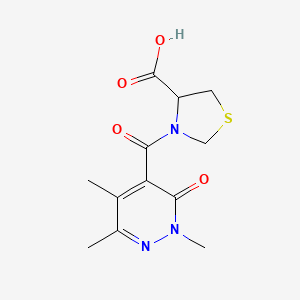
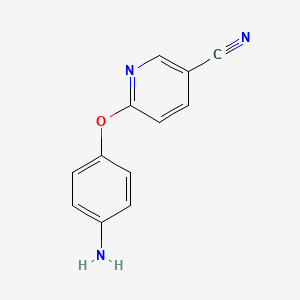
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)
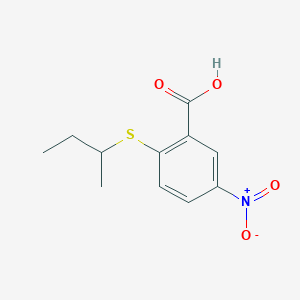
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)
![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)
![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)
